molecular formula C12H19N B13657442 N-(2,2-Dimethylpropyl)-3-methylaniline CAS No. 88919-98-6

N-(2,2-Dimethylpropyl)-3-methylaniline

Cat. No.: B13657442
CAS No.: 88919-98-6
M. Wt: 177.29 g/mol
InChI Key: XEGDRAJUSFMLGS-UHFFFAOYSA-N
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Description

N-(2,2-Dimethylpropyl)-3-methylaniline is an organic compound that belongs to the class of amines. Amines are characterized by the presence of one or more nitrogen atoms bonded to carbon atoms. This compound is particularly interesting due to its unique structure, which includes a 2,2-dimethylpropyl group attached to a 3-methylaniline moiety. This structural configuration imparts specific chemical properties and reactivity patterns to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethylpropyl)-3-methylaniline can be achieved through various methods. One common approach involves the reductive amination of 3-methylaniline with 2,2-dimethylpropanal. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethylpropyl)-3-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, or halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,2-Dimethylpropyl)-3-methylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethylpropyl)-3-methylaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-Dimethylpropyl)-2,2-dimethyl-1-propanamine
  • (2,2-Dimethylpropyl)methylamine hydrochloride

Uniqueness

N-(2,2-Dimethylpropyl)-3-methylaniline is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity patterns. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the study of biochemical pathways.

Properties

CAS No.

88919-98-6

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)-3-methylaniline

InChI

InChI=1S/C12H19N/c1-10-6-5-7-11(8-10)13-9-12(2,3)4/h5-8,13H,9H2,1-4H3

InChI Key

XEGDRAJUSFMLGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NCC(C)(C)C

Origin of Product

United States

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